Methyl 5-bromo-2-chloropyrimidine-4-carboxylate
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Overview
Description
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is an organic compound with the molecular formula C7H5BrClN2O2 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloropyrimidine-4-carboxylate typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chloropyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.
Overview of Pyrimidine Derivatives
Pyrimidine derivatives, including this compound, are known for their broad range of biological activities. These compounds have been investigated for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents. The structural features of pyrimidines allow them to interact with various biological targets, making them valuable in medicinal chemistry.
Target Interactions:
this compound primarily interacts with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking substrate access and altering cellular functions.
Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in inflammation and neuroprotection. Its ability to modulate these pathways contributes to its anti-inflammatory and neuroprotective effects.
Pharmacological Applications
-
Antiviral Activity:
Research indicates that this compound exhibits antiviral properties against various viruses. These effects are attributed to the compound's ability to inhibit viral replication through interference with viral enzymes. -
Anticancer Properties:
The compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. It induces apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment . -
Anti-inflammatory Effects:
This compound has been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for MCF-7 cells were reported at sub-micromolar concentrations, indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase-3 pathways .
Properties
IUPAC Name |
methyl 5-bromo-2-chloropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLYRIIIIXNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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